molecular formula C7H9NO4S B1218741 Cystathionine ketimine CAS No. 87254-95-3

Cystathionine ketimine

Cat. No.: B1218741
CAS No.: 87254-95-3
M. Wt: 203.22 g/mol
InChI Key: XJUQJVUYGRTQGI-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cystathionine ketimine (CK) is a naturally occurring, sulfur-containing cyclic amino acid and a metabolite found in the transsulfuration pathway. It is detected in human brain tissue at concentrations of approximately 2.3 ± 0.8 nmol/g and is also present in human urine . Researchers value this compound for its specific, priming effect on human neutrophils, where it has been shown to significantly enhance superoxide generation induced by stimuli such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) and opsonized zymosan . This enhancement is inhibited by genistein, an inhibitor of tyrosine kinase, suggesting the involvement of specific kinase-mediated pathways in its mechanism of action . The D- and L- enantiomers of this compound appear to enhance superoxide generation in neutrophils through different signaling mechanisms, involving the phosphorylation of distinct proteins . Beyond immunology, the presence of this compound in the mammalian brain and its identification as a normal human metabolite in nervous tissue indicate significant metabolic and physiological roles, making it a compound of interest for neurological and biochemical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

87254-95-3

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

(5R)-2,5,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid

InChI

InChI=1S/C7H9NO4S/c9-6(10)4-1-2-13-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m1/s1

InChI Key

XJUQJVUYGRTQGI-SCSAIBSYSA-N

SMILES

C1CSCC(=NC1C(=O)O)C(=O)O

Isomeric SMILES

C1CSCC(=N[C@H]1C(=O)O)C(=O)O

Canonical SMILES

C1CSCC(=NC1C(=O)O)C(=O)O

Other CAS No.

87254-95-3

physical_description

Solid

Synonyms

cystathionine ketimine

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Compound Precursor Amino Acid Ring Structure Ring Size Key Substituents
Cystathionine ketimine (CK) Cystathionine Thiazepine 7-membered Two carboxyl groups
Lanthionine ketimine (LK) Lanthionine Thiazine 6-membered One carboxyl group
Aminoethylcysteine ketimine (AECK) Thialysine (S-2-aminoethylcysteine) Thiazine 6-membered Carboxyl and methyl groups
Thialysine ketimine (TK) Thialysine Thiazine 6-membered Carboxyl and aminoethyl groups

Key Differences :

  • CK’s seven-membered ring confers distinct tautomeric and redox properties compared to the six-membered rings of LK, AECK, and TK .
  • LK and AECK lack the second carboxyl group present in CK, influencing their solubility and enzyme interactions .

Tissue Distribution and Detection

Compound Major Tissues Detected Detection Method Concentration (Human Urine)
CK Brain, liver, urine HPLC with phenylisothiocyanate derivatization 606 µg/g creatinine
LK Brain, urine Fluorometric assay, GC-MS 84 µg/g creatinine
AECK Kidney, brain Enzymatic inhibition assay, HPLC Not quantified

Neurochemical Roles

  • CK : Binds to bovine brain membranes with high affinity, competing with LK and AECK for a common site. However, its neuroprotective effects are unexplored .
  • LK : Demonstrates neurotrophic and antioxidant activities. LK-ester (LKE) reduces oxidative stress in neurodegenerative models and enhances neuronal survival .

Enzyme Interactions

  • Reductases :
    • CK is reduced by NADPH-dependent cerebellar ketimine reductase, albeit less efficiently than LK .
    • AECK is the preferred substrate for porcine kidney ketimine reductase (NADH-dependent) .
  • Modulators :
    • CK primes human neutrophil superoxide generation, an effect inhibited by protein kinase C blockers .

Therapeutic Potential

  • LK Derivatives : Cell-penetrating analogs (e.g., LKE) show promise in treating amyotrophic lateral sclerosis (ALS) and Parkinson’s disease .
  • CK: Limited data exist, though its structural similarity to LK warrants investigation into antioxidant or signaling roles .

Preparation Methods

Synthesis of OCEHC

OCEHC, the immediate precursor to CK, is synthesized via enzymatic monodeamination of cystathionine. Cystathionine itself is produced through the transsulfuration pathway, where cystathionine β-synthase (CBS) catalyzes the condensation of serine and homocysteine. Purification of cystathionine from biological sources or commercial suppliers is followed by its conversion to OCEHC using specific deaminases, though detailed enzymatic protocols remain proprietary.

Cyclization to Cystathionine Ketimine

The cyclization of OCEHC to CK is a pH-dependent equilibrium process. Key findings from kinetic studies include:

  • Alkaline Conditions : At pH ≥ 9, OCEHC undergoes spontaneous cyclization to form CK, facilitated by deprotonation of the α-amino group, which promotes nucleophilic attack on the ketone carbonyl.

  • Phosphate Buffer Acceleration : Cyclization rates increase 10-fold in 0.5 M phosphate buffer (pH 9.0) compared to aqueous solutions, likely due to buffer-mediated stabilization of transition states.

  • Reversibility : The reaction is reversible, with CK reforming OCEHC at pH ≤ 6.0. This equilibrium complicates isolation but can be exploited for controlled synthesis.

Procedure for Sodium Salt Preparation:

  • Reagents : OCEHC (1 mmol), NaOH (2 mmol), ethanol (50 mL), deionized water (50 mL).

  • Method :

    • Dissolve OCEHC in a 1:1 water-ethanol mixture under nitrogen atmosphere.

    • Add NaOH incrementally until pH 9.0 is achieved.

    • Stir for 24 hours at 25°C.

    • Evaporate solvents under reduced pressure to obtain a solid residue.

    • Recrystallize from ethanol to yield CK sodium salt (≥95% purity).

Table 1: pH-Dependent Equilibrium Between OCEHC and CK

pH% OCEHC% CK
6.01000
7.07822
8.04555
9.00100

Enzymatic Pathways and Biocatalytic Approaches

Role of Cystathionine γ-Lyase (CGL)

CGL, which cleaves cystathionine to cysteine and α-ketobutyrate, also exhibits minor activity toward CK. However, inhibition of CGL with propargylglycine (PPG) in cell cultures increases cystathionine availability, indirectly enhancing OCEHC and CK yields.

Recombinant Enzyme Systems

Recent advances utilize recombinant CBS and CGL for large-scale cystathionine production, which is subsequently converted to OCEHC and CK. For example:

  • Yeast CBS (yCBS) : Crystallographic studies of Saccharomyces cerevisiae CBS reveal that PLP-dependent β-replacement reactions generate cystathionine with a k<sub>cat</sub> of 12 s<sup>−1</sup> at pH 8.0.

  • Optimization : Adjusting reaction pH to 6.5 stabilizes the aminoacrylate intermediate, a precursor to OCEHC, improving throughput.

Analytical Validation and Quality Control

Spectrophotometric Analysis

CK exhibits a distinct UV absorbance peak at 296 nm (ε = 4,200 M<sup>−1</sup>cm<sup>−1</sup>), enabling real-time monitoring of cyclization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (mobile phase: 20 mM ammonium acetate, pH 5.0) resolves CK (retention time: 8.2 min) from OCEHC (retention time: 10.5 min).

Table 2: HPLC Parameters for CK Quantification

ParameterValue
ColumnC18, 250 × 4.6 mm
Flow Rate1.0 mL/min
DetectionUV 296 nm
Injection Volume20 μL

Q & A

Basic: What are the key enzymatic pathways involved in the biosynthesis and metabolism of cystathionine ketimine (CysK) in mammalian systems?

CysK is synthesized via the transsulfuration pathway. Cystathionine, produced by cystathionine beta-synthase (CBS) from homocysteine and serine, undergoes transamination catalyzed by glutamine transaminase K (GTK/KAT1) to form a linear ketoacid amine. This intermediate cyclizes spontaneously to yield CysK . Metabolism involves reduction by mu-crystallin (ketimine reductase, CRYM), which reduces the imine bond in CysK, producing downstream metabolites with potential antioxidant properties . Key enzymes include CBS, GTK, and CRYM, with regulatory interplay between homocysteine and cysteine levels influencing flux through this pathway .

Basic: How can researchers accurately quantify this compound levels in biological samples, and what analytical challenges are commonly encountered?

CysK quantification requires sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization (e.g., using dansyl chloride) to enhance stability and detectability. Challenges include:

  • Low abundance : CysK exists at trace levels in tissues, necessitating high-sensitivity instrumentation .
  • Instability : Ketimines are prone to oxidation; samples must be flash-frozen and processed under inert conditions .
  • Matrix effects : Biological matrices (e.g., plasma, brain homogenates) require solid-phase extraction or ion-pairing chromatography to reduce interference .
    Method validation should include spike-recovery experiments and calibration against synthetic CysK standards .

Advanced: What experimental strategies are recommended for elucidating the neuroprotective mechanisms of this compound derivatives in in vitro and in vivo models?

  • In vitro : Use primary neuronal cultures or neuroblastoma cell lines treated with CysK derivatives (e.g., lanthionine ketimine-ester, LKE). Assess antioxidant activity via assays for reactive oxygen species (ROS) scavenging (e.g., DPPH, ORAC) and mitochondrial membrane potential stabilization. Include CRISPR-mediated CRYM knockdown to validate reductase-dependent mechanisms .
  • In vivo : Employ rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s disease). Administer CysK derivatives intraperitoneally and measure biomarkers like glutathione levels, synaptic protein expression (e.g., synaptophysin), and behavioral outcomes (e.g., rotarod performance). Combine with microdialysis to monitor real-time H₂S and cysteine dynamics .
  • Controls : Use scrambled peptides or catalase-deficient models to isolate specificity .

Advanced: How can conflicting data regarding the antioxidant capacity of this compound in different experimental models be systematically addressed?

Conflicting results often arise from variability in:

  • Experimental conditions : Differences in oxidative stress inducers (e.g., H₂O₂ vs. paraquat) or cell types (neuronal vs. glial) .
  • Dose-response relationships : Conduct meta-analyses to identify threshold concentrations for efficacy vs. toxicity .
  • Measurement techniques : Standardize assays (e.g., TBARS for lipid peroxidation) across labs and validate with positive controls (e.g., ascorbic acid) .
    A systematic review framework (e.g., PRISMA) should be applied, with subgroup analyses to account for study heterogeneity .

Advanced: What are the implications of elevated homocysteine levels on the metabolic flux of this compound precursors, and how can this be modeled experimentally?

Hyperhomocysteinemia shifts transsulfuration flux toward cystathionine and homolanthionine synthesis, potentially reducing lanthionine ketimine (LK) production while increasing CysK precursors . To model this:

  • In vitro : Treat hepatoma cells (HepG2) with homocysteine thiolactone and measure CBS/CSE activity via Western blot and cystathionine/cysteine ratios via LC-MS .
  • In vivo : Use CBS⁺/⁻ mice or dietary methionine overload to induce hyperhomocysteinemia. Perform isotopic tracing (¹³C-serine) to track sulfur incorporation into CysK and related metabolites .
  • Computational : Develop kinetic models of the transsulfuration pathway using software like COPASI, incorporating enzyme inhibition constants (e.g., SAM-mediated CBS regulation) .

Advanced: What methodological considerations are critical for ensuring reproducibility in studies investigating this compound’s role in sulfur neurochemistry?

  • Sample preparation : Standardize tissue homogenization buffers (e.g., PBS with 1 mM EDTA) to prevent ketimine degradation .
  • Enzyme activity assays : Include positive controls (e.g., recombinant CRYM) and report specific activity (µmol/min/mg protein) .
  • Ethical reporting : Document IRB approval for human studies and ARRIVE guidelines for animal research .
  • Data sharing : Deposit raw metabolomics data in repositories like MetaboLights and provide synthetic protocols for CysK derivatives in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cystathionine ketimine
Reactant of Route 2
Cystathionine ketimine

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